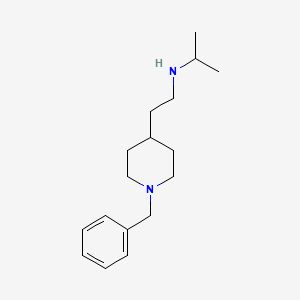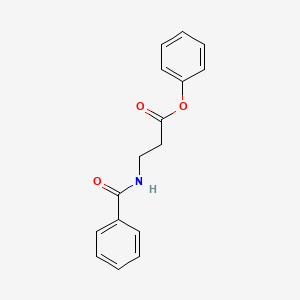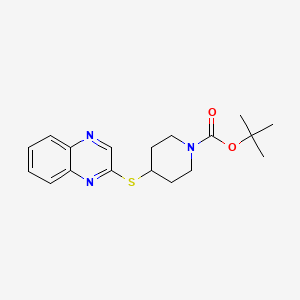
2'-Cyclopropylbiphenyl-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings and a carboxylic acid group on the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the Suzuki-Miyaura coupling reaction, where a cyclopropylboronic acid is reacted with a halogenated biphenyl derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which 2’-cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Biphenyl-4-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the biphenyl structure and carboxylic acid group.
Phenylacetic acid: Similar in having a carboxylic acid group but differs in the overall structure.
Uniqueness: 2’-Cyclopropyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of the cyclopropyl group and biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(2-cyclopropylphenyl)benzoic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)13-9-7-12(8-10-13)15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,17,18) |
Clave InChI |
QNJOPLOFSISONO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=CC=C2C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)


![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)


![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)



![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)

